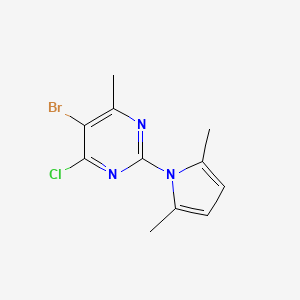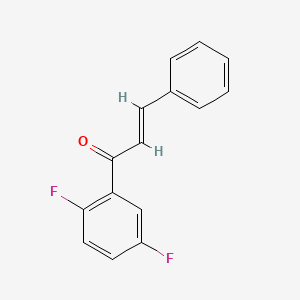
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and sulfonamide groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzene ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of methyl derivatives.
Hydrolysis: Breakdown into simpler compounds.
Scientific Research Applications
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2,4-dichlorobenzene
- 2-bromo-1,4-dichlorobenzene
- 2,4-dichlorobenzene diazonium
Uniqueness
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, along with the sulfonamide and hydroxymethyl groups. This combination of functional groups provides a unique reactivity profile and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
1428152-99-1 |
|---|---|
Molecular Formula |
C10H12BrCl2NO3S |
Molecular Weight |
377.1g/mol |
IUPAC Name |
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrCl2NO3S/c1-2-6(5-15)14-18(16,17)10-4-8(12)7(11)3-9(10)13/h3-4,6,14-15H,2,5H2,1H3 |
InChI Key |
QHBUXKVOYUHOBO-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(6-methyl-3-pyridinyl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604131.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604132.png)
![N-{3-[isonicotinoyl(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604136.png)
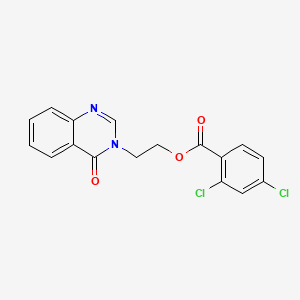
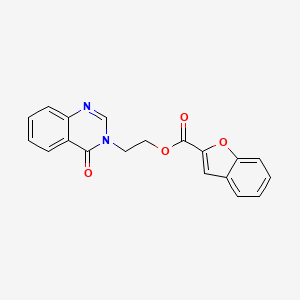
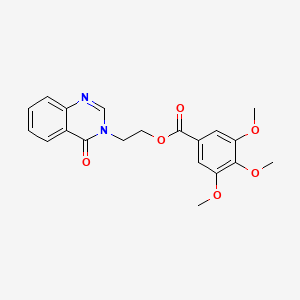
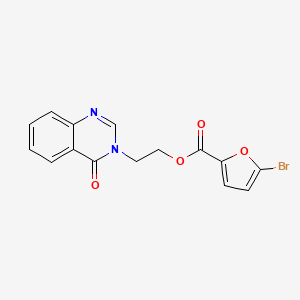
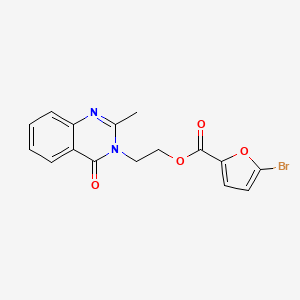
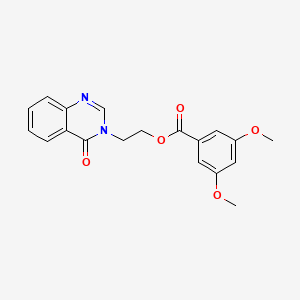
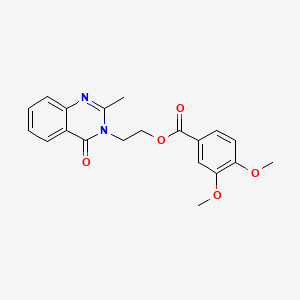
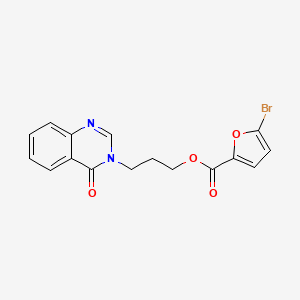
![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)
